Physical and chemical properties of 3-phenyl-2-naphthol
Physical and chemical properties of 3-phenyl-2-naphthol
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Phenyl-2-Naphthol
Abstract: This technical guide provides a comprehensive analysis of the physical, chemical, and spectroscopic properties of 3-phenyl-2-naphthol (C₁₆H₁₂O). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights into the molecule's structure, reactivity, and potential applications. It covers core identification data, a detailed spectroscopic profile (NMR, IR, UV-Vis), chemical reactivity, a plausible synthetic route, and safety considerations based on analogous structures. The guide aims to serve as a foundational resource for the scientific community engaged in the study and utilization of substituted naphthol derivatives.
Introduction
Naphthalene derivatives are a cornerstone in medicinal chemistry and materials science, valued for their rigid, aromatic scaffold which serves as a versatile template for designing novel compounds.[1] Among these, 3-phenyl-2-naphthol is a unique structure featuring a phenyl group at the C3 position of the 2-naphthol core. This substitution pattern creates an extended π-conjugated system and introduces specific steric and electronic effects that dictate its chemical behavior and potential utility. Unlike its more commonly studied azo-coupled cousins, 3-phenyl-2-naphthol's properties are derived from the direct C-C linkage between the aromatic rings.[2][3] This guide offers an in-depth exploration of this compound, providing the foundational knowledge necessary for its application in synthetic chemistry and drug discovery programs.
Molecular and Physical Properties
The fundamental physical and molecular characteristics of a compound are critical for its handling, purification, and application. While experimental data for 3-phenyl-2-naphthol is not extensively published, its core properties can be established from available databases and comparison with structurally related compounds like 2-naphthol and 2-phenylnaphthalene.[4][5][6]
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O | [4] |
| Molecular Weight | 220.271 g/mol | [4] |
| Appearance | Expected to be a crystalline solid | Inferred |
| Melting Point | Not available; (Comparison: 2-naphthol: 120-122 °C; 2-phenylnaphthalene: 105 °C) | [5][6] |
| Boiling Point | Not available; (Comparison: 2-naphthol: 285-286 °C; 2-phenylnaphthalene: 358 °C) | [5][6] |
| Solubility | Expected to be soluble in simple alcohols, ethers, and chloroform; insoluble in water. | [7] |
| SMILES | OC1=CC2=C(C=CC=C2)C=C1C3=CC=CC=C3 | [4] |
| InChIKey | MWQOAVCLNQKMSH-UHFFFAOYAZ | [4] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectral characteristics of 3-phenyl-2-naphthol based on established principles of spectroscopy and data from analogous structures.[8][9]
¹H NMR Spectroscopy
The proton NMR spectrum of 3-phenyl-2-naphthol is predicted to be complex in the aromatic region (δ 7.0-8.0 ppm).
-
Aromatic Protons (11H): The seven protons on the naphthalene scaffold and the five protons of the phenyl substituent will produce a series of multiplets. Protons on the same ring will exhibit spin-spin coupling.[8]
-
Hydroxyl Proton (1H): A singlet, typically broad, is expected for the phenolic -OH proton (δ ~4.5-5.5 ppm, solvent dependent). Its chemical shift and broadness are influenced by hydrogen bonding and the rate of chemical exchange.[8]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide a map of the carbon framework.
-
Aromatic Carbons: Due to molecular symmetry, fewer than 16 distinct signals may be observed. Carbons bearing a proton will appear differently from quaternary carbons in a DEPT experiment. The carbon attached to the hydroxyl group (C2) will be significantly deshielded, appearing around δ 150-155 ppm.
-
Quaternary Carbons: The spectrum will feature several quaternary carbon signals, including C3 (attached to the phenyl group) and the carbons at the ring fusion.
Infrared (IR) Spectroscopy
The IR spectrum provides a definitive signature of the functional groups present in the molecule.[10]
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with broadening due to hydrogen bonding.[9]
-
Aromatic C-H Stretch: A sharp absorption band is expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[10]
-
Aromatic C=C Stretch: Multiple medium to strong bands will appear in the 1400-1650 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the naphthalene and phenyl rings.[9]
-
C-O Stretch: A strong band in the 1260-1050 cm⁻¹ region will indicate the C-O stretching of the phenol group.[10]
UV-Visible Spectroscopy
The extended conjugated system of 3-phenyl-2-naphthol, encompassing both the naphthalene and phenyl rings, is expected to result in strong ultraviolet (UV) absorption. The absorption maxima (λ_max) are anticipated to be at longer wavelengths compared to 2-naphthol alone due to this extended conjugation, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[11]
Chemical Properties and Reactivity
The chemical behavior of 3-phenyl-2-naphthol is governed by the interplay between the hydroxyl group and the extended aromatic system.
Caption: Logical diagram of 3-phenyl-2-naphthol's reactivity.
-
Acidity: Similar to other naphthols, the hydroxyl proton is acidic (pKa of 2-naphthol is ~9.5) and can be removed by a moderately strong base to form the corresponding naphthoxide anion.[7] This anion is a potent nucleophile.
-
Electrophilic Aromatic Substitution (EAS): The hydroxyl group is a powerful activating ortho-, para-director. In the case of 2-naphthol, this makes the C1 and C3 positions the most electron-rich and susceptible to electrophilic attack.[2] The presence of a bulky phenyl group at C3 likely sterically hinders attack at that position, making the C1 position the most probable site for reactions such as halogenation, nitration, and coupling with diazonium salts.
Synthesis and Methodologies
While multiple synthetic routes to substituted naphthols exist, electrophilic cyclization of aryl-containing alkynes presents a modern and regioselective approach.[12] This methodology allows for the construction of the substituted naphthalene core under mild conditions.
Caption: Proposed synthesis workflow for 3-phenyl-2-naphthol.
Experimental Protocol: Synthesis via Electrophilic Cyclization
This protocol is a representative example based on established methodologies for synthesizing substituted naphthols.[12]
-
Reaction Setup: To a solution of the starting material, 1,4-diphenyl-3-butyn-2-one (1.0 mmol) in a suitable solvent such as dichloromethane (CH₂Cl₂, 10 mL), is added a source of electrophilic halogen (e.g., Iodine, I₂, 1.1 mmol).
-
Reaction Execution: The reaction mixture is stirred at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction with a stronger electrophile like ICl may proceed more rapidly, even at lower temperatures.[12]
-
Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess halogen.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with additional dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the 3-phenyl-2-naphthol product. The intermediate is a halogenated version which can be subsequently dehalogenated if needed.
Causality Note: The choice of an electrophilic cyclization strategy is predicated on its high efficiency and regioselectivity for forming polysubstituted naphthalenes under mild conditions, avoiding the harsh reagents often required in classical multi-step aromatic substitutions.[12]
Applications in Research and Drug Development
While specific applications for 3-phenyl-2-naphthol are not widely documented, the broader class of naphthol derivatives is of significant interest to the scientific community.
-
Pharmaceutical Scaffolds: Naphthalene-containing compounds are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[1] The 3-phenyl-2-naphthol core could serve as a starting point for the synthesis of novel therapeutic agents.
-
Intermediate for Dyes and Polymers: 2-Naphthol is a widely used intermediate in the production of dyes and polymers.[13] The phenyl substitution in 3-phenyl-2-naphthol could be used to tune the electronic and photophysical properties of such materials.
-
Molecular Probes: The inherent fluorescence of the naphthalene ring system makes its derivatives candidates for development as fluorescent probes in biological imaging and sensing applications.
Safety and Handling
No specific Safety Data Sheet (SDS) is available for 3-phenyl-2-naphthol. Therefore, it must be handled with the precautions appropriate for a novel chemical entity, drawing guidance from the safety profiles of structurally similar compounds like 2-naphthol.[14]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[5]
-
Stability: The compound is expected to be stable under normal laboratory conditions. It may be sensitive to light and air over long-term storage, similar to 2-naphthol.[13]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[5]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for chemical waste.
Conclusion
3-Phenyl-2-naphthol is a distinct aromatic compound with a rich potential for chemical exploration. This guide has consolidated its known molecular and physical data, provided a detailed predictive analysis of its spectroscopic characteristics, and outlined its probable chemical reactivity and synthetic pathways. For researchers and drug development professionals, 3-phenyl-2-naphthol represents a valuable, albeit under-explored, molecular scaffold. The insights provided herein are intended to facilitate its synthesis, characterization, and innovative application in the development of new materials and therapeutic agents.
References
-
Chemical Synthesis Database. (2025, May 20). 3-phenyl-2-naphthol. Available at: [Link]
-
PubChem - NIH. 3-Phenylazo-2-naphthol | C16H12N2O | CID 135800024. Available at: [Link]
-
Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. Available at: [Link]
-
Conscientia Beam. (2020, February 26). View of Synthesis, Characterization and Antimicrobial Analysis of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research. Available at: [Link]
-
ResearchGate. (PDF) Design and Synthesis of Three Naphthol Derivatives Using Several Strategies. Available at: [Link]
-
Quora. (2020, July 3). Can anyone help me with solving organic questions which is synthesis of 4-(phenylazo)-2-naphthol from benzene? Available at: [Link]
-
Rsc.org. SUPPORTING INFORMATION FOR. Available at: [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet. Available at: [Link]
-
ResearchGate. UV-Visible spectra of 1-phenylazo-2-naphthol (PAN). Available at: [Link]
-
Asian Journal of Chemistry. (2014, September 1). Design and Synthesis of Three Naphthol Derivatives Using Several Strategies. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: 1-(4-(phenylazo)phenylazo)-2-naphthol. Available at: [Link]
-
Synthesis and Characterization of 1-Phenyl Azo 2-Naphthol: A Comprehensive study. (2025, April 17). Available at: [Link]
-
ResearchGate. FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c).... Available at: [Link]
- Table of Characteristic IR Absorptions.
-
ChemBK. 1-Phenylazo-2-naphthol. Available at: [Link]
-
Emco Chemicals. Naphthol AS | Cas no 92-77-3 | Manufacturer, Supplier, Exporter, India. Available at: [Link]
-
Cheméo. Chemical Properties of Naphthalene, 2-phenyl- (CAS 612-94-2). Available at: [Link]
-
International Journal of ChemTech Research. Synthesis, Characterization and Study of Antimicrobial Activity of 1-Phenylazo-2-Naphthol. Available at: [Link]
-
NIST WebBook. 2-Propenal, 3-phenyl-. Available at: [Link]
-
Wikipedia. 2-Naphthol. Available at: [Link]
-
ResearchGate. ¹H NMR spectra of naphthalene measured under different conditions. Available at: [Link]
-
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]
-
YouTube. (2020, March 26). Example IR and NMR analysis of 2-naphthol. Available at: [Link]
-
Rasayan. NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. Available at: [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. quora.com [quora.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Naphthol CAS#: 135-19-3 [m.chemicalbook.com]
- 7. 2-Naphthol - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Different applications of 2-naphthol_Chemicalbook [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
